4,6-dichloro-3-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIWORSWKGQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization of 4,6 Dichloro 3 Methyl 1h Indole
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and for indoles, it is the most characteristic reaction. The high electron density of the indole (B1671886) ring system makes it significantly more reactive than benzene (B151609). nih.gov
Reactivity at the C-3 Position and Beyond
The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack in unsubstituted indoles. nih.gov However, in 4,6-dichloro-3-methyl-1H-indole, this position is already occupied by a methyl group. This blockage forces electrophilic substitution to occur at other positions on the indole ring. In such 3-substituted indoles, electrophiles typically attack the C-2 position of the pyrrole (B145914) ring or positions on the benzene ring (C-4, C-5, C-6, C-7). While functionalization at the C-2 and C-4 positions can be challenging due to inherently lower reactivity, specific directing groups can facilitate these transformations. nih.gov For instance, directing groups at the C-3 position, such as an oxime, have been used to achieve regiocontrolled thiolation at the C-4 position. rsc.org
Influence of Chlorine and Methyl Substituents on Regioselectivity
The regiochemical outcome of EAS reactions on this compound is governed by the combined electronic and steric effects of the three substituents.
Methyl Group (C-3): The methyl group is an activating group that donates electron density to the ring via an inductive effect. libretexts.org In EAS reactions, it typically directs incoming electrophiles to the ortho and para positions. libretexts.org However, its primary role in this context is to block the highly reactive C-3 position.
The interplay of these effects dictates the most likely sites for electrophilic attack. The chlorine at C-4 directs to C-5 (ortho) and the chlorine at C-6 directs to C-5 (ortho) and C-7 (ortho). Therefore, the C-5 and C-7 positions are the most probable sites for substitution, with the final regioselectivity depending on the specific electrophile and reaction conditions.
Nucleophilic Substitution Reactions Involving Chlorine Atoms
Nucleophilic aromatic substitution (SNAr) on haloarenes typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group. In this compound, the chlorine atoms are part of an electron-rich aromatic system, making them generally unreactive towards nucleophilic displacement under standard conditions.
However, in related systems like 4,6-dichloro-5-nitrobenzofuroxan, selective substitution of the chlorine at C-4 by amine nucleophiles is observed. mdpi.com This enhanced reactivity is attributed to the strong electron-withdrawing effect of the nitro group and the condensed furoxan ring. mdpi.com Similarly, in 2,4-dichloroquinazolines, nucleophilic substitution occurs regioselectively at the C-4 position. mdpi.com For this compound, achieving SNAr would likely necessitate harsh reaction conditions or the introduction of a potent electron-withdrawing group onto the benzene portion of the ring.
Oxidation Reactions of the Indole Core
The oxidation of the indole core can lead to a variety of products, including oxindoles and isatins, depending on the oxidant and the substitution pattern of the indole. The electron-rich pyrrole ring is generally the site of oxidation. For 3-methyl-substituted indoles, oxidation can lead to the corresponding 3-methyloxindole. Enzymatic oxidation of 1-methylindole-3-acetaldehyde, a related structure, results in the formation of products with a shortened side chain, suggesting a complex mechanism involving a 3-methylene indolenine-like intermediate. dtic.mil A photo-enzymatic system has been developed for the synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles, proceeding through an isatin (B1672199) intermediate. rsc.org The oxidation of adrenaline to adrenochrome (B1665551) is a well-known example of indole core oxidation, forming a 5,6-dione structure. wikipedia.org A practical method for the aerobic oxidation of indole carbinols to the corresponding aldehydes or ketones utilizes an Fe(NO₃)₃·9H₂O/TEMPO/NaCl catalytic system. nih.gov For this compound, oxidation would likely target the C2-C3 double bond, potentially yielding the corresponding oxindole (B195798) derivative, though the chloro-substituents may influence the reaction's feasibility and outcome.
Reduction Reactions of the Indole Nucleus
Reduction of the indole nucleus typically involves the saturation of the C2-C3 double bond of the pyrrole ring to yield the corresponding indoline. This transformation can be achieved using various reducing agents. google.comacs.org A common method involves the use of a borane (B79455) complex reagent in the presence of trifluoroacetic acid, which provides a rapid and high-yield route to indolines from indoles. google.com Other methods include catalytic hydrogenation and the use of reagents like sodium cyanoborohydride. acs.org The synthesis of substituted indolines is of significant interest as these structures are present in many biologically active compounds. organic-chemistry.orgnih.gov For this compound, reduction would be expected to proceed selectively at the pyrrole ring, yielding 4,6-dichloro-3-methylindoline, while leaving the benzene ring and the chlorine substituents intact under typical conditions.
Interactive Table: Reduction of Indoles to Indolines
| Precursor | Reagent System | Product | Reference |
|---|---|---|---|
| Indole | Borane complex / Trifluoroacetic acid | Indoline | google.com |
| N-(tert-butoxycarbonyl)indole | Polymethylhydrosiloxane (PMHS), Pd catalyst | N-(tert-butoxycarbonyl)indoline | organic-chemistry.org |
| Indole Derivative | Hantzsch dihydropyridine, Brønsted acid | Optically active indoline | organic-chemistry.org |
Cross-Coupling Reactions for Further Functionalization
The presence of two chlorine atoms on the benzene ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization. researchgate.net
The most common cross-coupling reactions applicable here are the Suzuki-Miyaura, Heck, and Negishi reactions. nih.govwikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples the haloindole with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comlibretexts.org It is a versatile method for creating biaryl compounds or introducing alkyl or vinyl groups. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction couples the haloindole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method has been successfully applied to halo-indoles, even in aqueous conditions, to generate C-C bonds with high stereoselectivity for the E-isomer. nih.govnih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the haloindole, and it is particularly useful for installing alkyl and heteroaryl groups. nih.gov
A key challenge in the cross-coupling of dihaloarenes is achieving regioselectivity. In many dihaloheteroarenes, the halide adjacent to a heteroatom is more reactive. nih.gov However, for substrates like 2,4-dichloropyridines, selectivity can be controlled by the choice of ligand, with sterically hindered N-heterocyclic carbene (NHC) ligands promoting coupling at the C-4 position. nih.gov For this compound, the electronic and steric environment around each chlorine atom is different, which could allow for selective, sequential cross-coupling reactions under carefully controlled conditions, enabling the synthesis of complex, differentially substituted indole derivatives.
Interactive Table: Cross-Coupling Reactions on Haloarenes
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Dichloroheteroaryl | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl | researchgate.netresearchgate.net |
| Heck | Halo-indole | Acrylic acid | Na₂PdCl₄, Ligand, Na₂CO₃ | Substituted Alkene | nih.govnih.gov |
| Negishi | 2,4-Dichloropyridine | Organozinc reagent | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | Alkylated/Heteroarylated Pyridine | nih.gov |
| Kumada | 2,4-Dichloropyridine | Grignard reagent | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | Alkylated/Heteroarylated Pyridine | nih.gov |
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and efficient method for the derivatization of indole scaffolds, including this compound. This approach avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical route to complex molecules. mdpi.com Transition-metal catalysis is a key enabler of these transformations, allowing for the selective activation and functionalization of otherwise inert C-H bonds. mdpi.com The indole nucleus presents multiple C-H bonds with varying reactivity. The C-H bonds of the pyrrole ring (C2 and C3) are generally more reactive than those on the benzene ring (C4, C5, C6, and C7). chim.it Consequently, achieving regioselectivity in C-H functionalization, particularly at the less reactive benzenoid positions, is a significant synthetic challenge. chim.it
Various strategies have been developed to control the regioselectivity of C-H functionalization on the indole core. These often involve the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond, thereby facilitating its activation. The choice of catalyst, directing group, and reaction conditions can steer the functionalization to different positions of the indole ring. nih.gov For instance, directing groups at the C3 position can guide functionalization to either the C2 or C4 positions. nih.gov
Cross-Dehydrogenative-Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) represents a significant advancement in C-H functionalization, enabling the formation of a carbon-carbon or carbon-heteroatom bond directly from two C-H bonds with the aid of an oxidant. wikipedia.org This methodology is highly efficient and environmentally friendly as it avoids the pre-functionalization of substrates and often generates water as the only byproduct. wikipedia.orgnih.gov CDC reactions can be promoted by various means, including transition-metal catalysis, oxidation, photocatalysis, or electrocatalysis. wikipedia.org
The application of CDC to indole derivatives has provided access to a wide array of functionalized products. These reactions can form bonds between different types of carbon atoms (sp³, sp², sp) and have been successfully used to functionalize nitrogen, oxygen, and sulfur-containing heterocycles. wikipedia.org In the context of indoles, CDC reactions have been developed for direct alkynylation, alkenylation, and arylation. chim.it For example, the direct alkynylation of indoles with terminal alkynes has been achieved using a palladium catalyst. chim.it
The regioselectivity of CDC reactions on the indole ring is a critical aspect. While functionalization often occurs at the more reactive C3 position, strategies have been developed to target other positions. Directing groups can play a crucial role in achieving site-selectivity at the less reactive C4–C7 positions. chim.it Iron-catalyzed CDC reactions of 3-benzylindoles with methylene (B1212753) compounds bearing acidic protons have been reported to yield 3-aryl methylindole derivatives. nih.gov
Table 1: Examples of Cross-Dehydrogenative Coupling (CDC) Reactions on Indole Scaffolds
| Reactants | Catalyst/Conditions | Product | Reference |
| Indoles and Terminal Alkynes | Palladium catalyst | C3-alkynylated indoles | chim.it |
| 3-Benzylindoles and Methylene Compounds | Iron(III) catalyst, high-speed ball-milling | 3-Aryl methylindole derivatives | nih.gov |
| Tryptophan Derivatives | Palladium catalyst | C4-alkenylated tryptophan derivatives | chim.it |
Carbonylative Approaches
Carbonylative C-H functionalization introduces a carbonyl group into the indole scaffold, providing a direct route to valuable indolecarboxylic acid derivatives and ketones. These reactions typically involve a transition-metal catalyst, such as palladium or rhodium, and a carbon monoxide (CO) source. nih.gov To overcome the challenges associated with handling gaseous CO, various CO surrogates have been developed. nih.gov
The regioselectivity of carbonylative C-H functionalization on indoles is highly dependent on the catalyst system and the directing group employed. For instance, palladium-catalyzed C-H alkoxycarbonylation of indole derivatives can lead to the formation of indole-3-carboxylates. nih.gov Similarly, rhodium catalysts have also been utilized for the C-H alkoxycarbonylation of indoles to produce the corresponding 3-carboxylates. nih.gov
While C3-carbonylation is more common due to the inherent reactivity of this position, methods for C2-carbonylation have also been developed. Ruthenium-catalyzed direct carbonylative arylation has been shown to be effective for various heterocycles, including indoles, leading to the formation of indole-2-carbonyl derivatives. nih.gov The development of these selective carbonylative methods expands the toolbox for the synthesis of diverse and functionalized indole compounds.
Table 2: Carbonylative C-H Functionalization of Indoles
| Indole Derivative | Catalyst System | Product | Position of Functionalization | Reference |
| Indole derivatives | Palladium catalyst | Indole-3-carboxylates | C3 | nih.gov |
| Indole derivatives | Rhodium catalyst | Indole-3-carboxylates | C3 | nih.gov |
| Indoles | Ruthenium catalyst | Indole-2-carbonyl derivatives | C2 | nih.gov |
Condensation Reactions
Condensation reactions are fundamental transformations in organic synthesis that involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of indole chemistry, condensation reactions are widely used for the synthesis and functionalization of the indole ring. For instance, the Fischer indole synthesis, a classic example, involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone.
While specific examples of condensation reactions involving this compound are not detailed in the provided search results, the general reactivity of the indole nucleus suggests its participation in various condensation reactions. The nucleophilic character of the indole ring, particularly at the C3 position, allows it to react with various electrophiles, including aldehydes and ketones, in condensation-type processes. The presence of the electron-withdrawing chloro substituents on the benzene ring of this compound would be expected to modulate the nucleophilicity of the indole core and influence its reactivity in condensation reactions.
Spectroscopic and Structural Elucidation of 4,6 Dichloro 3 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 4,6-dichloro-3-methyl-1H-indole is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the indole (B1671886) ring. The presence of two electron-withdrawing chlorine atoms at positions 4 and 6 will generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted indole.
By examining analogs such as 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole, we can predict the approximate chemical shifts for the target molecule. For instance, in 6-chloro-3-methyl-1H-indole, the proton at position 7 appears as a doublet around 7.33 ppm, while the H-5 proton is observed as a doublet of doublets at approximately 7.09 ppm. rsc.org The N-H proton of the indole ring typically presents as a broad singlet, often in the region of 8.0-8.5 ppm, depending on the solvent and concentration. The methyl group at position 3 is expected to be a singlet or a narrow doublet due to coupling with the H-2 proton, appearing upfield around 2.3 ppm.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~8.1 | br s |
| H-2 | ~7.0-7.2 | s or d |
| H-5 | ~7.1-7.3 | s |
| H-7 | ~7.3-7.5 | s |
| CH₃ | ~2.3 | s or d |
This table is predictive and based on the analysis of related compounds.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound will be significantly affected by the attached chlorine and methyl groups. The carbons directly bonded to the chlorine atoms (C-4 and C-6) are expected to show resonances shifted downfield.
For comparison, the ¹³C NMR spectrum of 6-chloro-3-methyl-1H-indole shows the C-6 signal at approximately 127.93 ppm. rsc.org The other aromatic carbons appear in the range of 110-140 ppm. The methyl carbon will have a characteristic upfield signal, typically around 10-15 ppm.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~122-125 |
| C-3 | ~112-115 |
| C-3a | ~128-131 |
| C-4 | ~125-128 |
| C-5 | ~120-123 |
| C-6 | ~127-130 |
| C-7 | ~111-114 |
| C-7a | ~135-138 |
| CH₃ | ~9-12 |
This table is predictive and based on the analysis of related compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands.
A prominent feature will be the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings will likely produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1300-1350 cm⁻¹. Finally, the C-Cl stretching vibrations will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium-Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1300 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
This table is predictive and based on characteristic group frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₉H₇Cl₂N), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak will be characteristic, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization would likely involve the loss of a methyl group ([M-15]⁺), followed by the sequential loss of chlorine atoms or hydrogen chloride.
Predicted Mass Spectrometry Data for this compound:
| Fragment Ion | Predicted m/z |
| [M]⁺ | 200/202/204 |
| [M-CH₃]⁺ | 185/187/189 |
| [M-Cl]⁺ | 165/167 |
| [M-HCl]⁺ | 164/166 |
This table is predictive and based on the elemental composition and common fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system exhibits characteristic absorption bands in the UV region. Typically, indoles show a strong absorption band (the B band) around 200-230 nm and a weaker, more structured band (the L band) between 260 and 290 nm. nist.gov The presence of chlorine and methyl substituents on the indole ring of this compound is expected to cause a bathochromic (red) shift in these absorption maxima. The electronic transitions responsible for these absorptions are π → π* transitions within the aromatic system.
Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent):
| Transition | Predicted λₘₐₓ (nm) |
| B band (π → π) | ~220-240 |
| L band (π → π) | ~270-300 |
This table is predictive and based on the analysis of related compounds.
Advanced Diffraction Techniques (e.g., X-ray Crystallography on Related Analogs)
Theoretical and Computational Chemistry Studies on 4,6 Dichloro 3 Methyl 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and rationalize the reactivity of molecules. numberanalytics.com The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. youtube.com
The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying its electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com
For 4,6-dichloro-3-methyl-1H-indole, DFT calculations can be employed to determine the energies and visualize the spatial distribution of the HOMO and LUMO. This analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the chlorine atoms at positions 4 and 6 is expected to influence the electron density distribution across the indole (B1671886) ring, thereby affecting the energies of the frontier orbitals. The methyl group at position 3, being electron-donating, would also play a role in modulating the electronic properties.
Calculation of Chemical Parameters (e.g., electronegativity, hardness, electrophilicity)
Beyond FMO analysis, DFT calculations can provide quantitative values for several key chemical parameters that describe a molecule's reactivity. These parameters, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are derived from the energies of the HOMO and LUMO. mdpi.com
Electronegativity (χ) : A measure of an atom's or molecule's ability to attract electrons. It is conceptually the negative of the chemical potential.
Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. mdpi.com It is a useful descriptor for predicting the electrophilic character of a compound. mdpi.com
The calculation of these parameters for this compound would offer a more nuanced understanding of its reactivity profile. For instance, a higher electrophilicity index would suggest a greater propensity to react with nucleophiles.
| Chemical Parameter | Formula (in terms of HOMO and LUMO energies) | Significance |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Indicates resistance to change in electron configuration. |
| Global Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the overall electrophilic nature of the molecule. |
This table presents the simplified relationships for calculating key chemical parameters from HOMO and LUMO energies.
Prediction of Spectroscopic Data
Computational methods, particularly DFT, are also invaluable for predicting various spectroscopic properties of molecules. This predictive capability is crucial for confirming the identity of a synthesized compound and for interpreting experimental spectra. For this compound, DFT calculations can be used to predict:
Infrared (IR) Spectra : By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. This helps in identifying the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectra : Chemical shifts (¹H and ¹³C) can be calculated, providing a theoretical spectrum that can be compared with experimental data for structural elucidation.
UV-Vis Spectra : The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the UV-Vis spectrum. For instance, theoretical calculations on related gold nanoclusters used in indole synthesis have shown good agreement between experimental and calculated absorption peaks, which arise from electronic transitions. acs.org
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry provides a powerful tool to explore the intricate details of reaction mechanisms. For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway, including the determination of activation energies and reaction thermodynamics.
For example, in the context of indole synthesis, computational studies have been used to elucidate the mechanism of reactions such as the Fukuyama indole synthesis, which involves radical intermediates. acs.org Similarly, mechanistic proposals for cycloaddition reactions involving indole derivatives have been supported by computational analysis. acs.org DFT calculations have also been used to understand the preference for certain reaction pathways, such as the 5-endo-trig cyclization of azaallyl radicals, by determining the energetics of competing routes. acs.org Such studies can reveal the role of catalysts, solvents, and substituents in influencing the reaction outcome.
Molecular Modeling and Docking Studies for Predictive Biological Interactions
Given the prevalence of the indole scaffold in biologically active compounds, molecular modeling and docking studies are crucial for predicting the potential interactions of this compound with biological targets such as proteins and enzymes. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scirp.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For a molecule like this compound, docking studies could be performed against various known protein targets to predict its binding affinity and mode of interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. semanticscholar.org For instance, studies on other indole derivatives have successfully used molecular docking to understand their interactions with targets like the main protease of SARS-CoV and monoamine oxidase. niscpr.res.innih.gov Such computational screening can prioritize compounds for further experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies on Related Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.
While specific QSAR studies on this compound may not be extensively reported, numerous studies have been conducted on related indole derivatives. These studies often employ 2D-QSAR, which uses topological descriptors, and 3D-QSAR, which considers the three-dimensional properties of the molecules.
Applications in Chemical Research and Material Science
4,6-Dichloro-3-Methyl-1H-Indole as a Versatile Building Block in Organic Synthesis
In organic synthesis, a "building block" refers to a molecular unit used to construct more complex compounds. tandfonline.com 4,6-Dichloro-1H-indole is recognized as a heterocyclic building block, indicating its utility in synthetic chemistry. moldb.com The presence of chloro-substituents on the benzene (B151609) ring and a methyl group at the C3 position of this compound defines its reactivity and potential applications.
The indole (B1671886) ring system is known to participate in a wide array of chemical transformations. Classical methods like the Fischer, Bischler, and Madelung syntheses are fundamental for creating the indole core itself. nih.gov Once formed, the indole nucleus, including substituted variants, can undergo further reactions. The electron-rich pyrrole (B145914) ring typically undergoes electrophilic substitution, most commonly at the C3 position. However, in this compound, this position is blocked by the methyl group. This directs electrophilic attack to other positions on the indole scaffold, or alternatively, reactions can be targeted at the N-H position of the pyrrole ring.
The two chlorine atoms on the benzene portion of the molecule act as electron-withdrawing groups, which deactivates the benzene ring towards electrophilic aromatic substitution but provides handles for other types of reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. These halogen atoms are valuable for chemists as they can be replaced or modified to introduce new functional groups, extending the molecular complexity.
Furthermore, the indole scaffold is a key component in cycloaddition reactions for building diverse heterocyclic frameworks. researchgate.net The specific substitution pattern of this compound would influence the electronic properties and steric hindrance, thereby guiding the outcome of such cycloadditions.
Design and Synthesis of Chiral Ligands and Organocatalysts Based on Indole Derivatives
The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. Axially chiral biaryls are highly valuable chiral scaffolds, and those based on the indole framework are of significant interest. nih.gov These structures are core units in some natural alkaloids and bioactive compounds. nih.govrsc.org
The synthesis of such chiral molecules often involves the atroposelective functionalization of the indole ring. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. Transition-metal catalysis, particularly with rhodium or palladium, has proven effective in constructing these challenging molecules. For example, chiral rhodium complexes have been used for the enantioselective C7-functionalization of indoles to create C7-indolo biaryl atropisomers. nih.gov
Another strategy involves the dynamic kinetic resolution of configurationally labile indole derivatives. A rhodium-catalyzed intermolecular asymmetric reductive aldol (B89426) reaction has been used with 3-aryl indole-2-carbaldehydes to generate axially chiral indole products with high enantioselectivity. acs.org Organocatalysis also provides a powerful approach for the asymmetric dearomatization of indoles to produce chiral indolines and indolenines, which are core structures in many natural products. rsc.org
Potential Applications in Advanced Materials Science
Based on the available search results, there is currently no specific information detailing the application of this compound or its direct derivatives in the field of advanced materials science. Research in this area often focuses on compounds with specific electronic, optical, or self-assembly properties, and while indole derivatives are explored in various contexts, the application of this particular compound in materials science is not documented in the provided sources.
Investigations into Biological Activity Mechanisms and Structure Activity Relationships Sar for 4,6 Dichloro 3 Methyl 1h Indole Analogs
Mechanistic Insights into Molecular Target Interactions
The biological effects of 4,6-dichloro-3-methyl-1H-indole analogs are underpinned by their interactions with specific molecular targets. These interactions can lead to the modulation of enzyme activity, binding to cellular receptors, and interference with fundamental cellular processes like nucleic acid synthesis.
Enzyme Modulation and Inhibition Profiles
Analogs of this compound have been investigated for their potential to modulate the activity of various enzymes. The indole (B1671886) nucleus, with its specific substitution pattern, can fit into the active or allosteric sites of enzymes, leading to either inhibition or, in some cases, activation.
For instance, a series of indole-based thiosemicarbazone derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Some of these compounds exhibited potent and selective inhibition of COX-2 over COX-1. nih.gov While not directly studying this compound, this research suggests that indole derivatives can be designed to target specific enzyme isoforms.
Furthermore, other studies on 1,2,4-triazole (B32235) bearing azinane analogues have demonstrated inhibitory activity against enzymes such as α-glucosidase. nih.gov This highlights the versatility of the indole scaffold in targeting a range of enzymes involved in different pathological conditions. The specific substitutions on the indole ring, such as the chloro and methyl groups in this compound, would be expected to significantly influence the binding affinity and selectivity for different enzymes.
The construction of spirooxindole analogues engrafted with indole and pyrazole (B372694) scaffolds has also been explored for their potential as acetylcholinesterase (AChE) inhibitors, which is relevant for the treatment of Alzheimer's disease. nih.gov This further underscores the potential of substituted indoles to interact with and modulate the activity of clinically relevant enzymes.
Receptor Binding and Activation/Inhibition Pathways
Substituted indole derivatives have been shown to interact with various G-protein coupled receptors (GPCRs) and other cellular receptors, acting as either agonists, antagonists, or allosteric modulators. The nature of the substituents on the indole ring plays a crucial role in determining the binding affinity and functional activity at these receptors.
Research into indole-based compounds has identified ligands for the sigma-2 receptor, with some analogs displaying high affinity and selectivity. nih.gov Specifically, the introduction of a 4-fluorophenyl ring at the C-3 position of the indole was found to be beneficial for sigma-2 selectivity. This suggests that the 3-methyl group in this compound could also play a significant role in receptor interactions. The chlorine atoms at positions 4 and 6 would further modify the electronic and steric properties of the molecule, influencing its binding to receptor cavities. nih.gov
Studies on indole derivatives as ligands for the benzodiazepine (B76468) receptor (BzR) have also been conducted, indicating that the substituent at the 5-position of the indole nucleus can significantly impact the binding conformation. nih.gov This highlights the importance of the substitution pattern in determining receptor interaction.
Interference with Nucleic Acid Synthesis Pathways
The ability of certain molecules to interfere with nucleic acid synthesis is a key mechanism for anticancer and antiviral therapies. nih.govnih.gov Indole derivatives have been explored for their potential in this area. While direct studies on this compound are limited, research on related compounds provides valuable insights.
For example, bis-indole derivatives have been investigated as HIV-1 fusion inhibitors, targeting the viral glycoprotein (B1211001) 41 and preventing the conformational changes necessary for viral entry and subsequent replication of its nucleic acid. nih.gov The linkage and substituents on the indole rings were found to be critical for activity. nih.gov
Furthermore, the general class of nucleic acid analogs, which can include modified heterocyclic bases, are known to disrupt DNA and RNA synthesis and function. nih.gov The chlorinated and methylated indole structure could potentially mimic natural purine (B94841) bases to some extent, leading to its incorporation into nucleic acids and subsequent chain termination or dysfunction. However, this remains a speculative mechanism without direct experimental evidence for this specific compound.
Modulation of Specific Biochemical Pathways
The interaction of this compound analogs with their molecular targets can trigger a cascade of events, leading to the modulation of specific biochemical pathways that are critical for cell survival, proliferation, and inflammatory responses.
Pathways Related to Cell Growth and Apoptosis
A significant area of investigation for indole derivatives is their effect on pathways that control cell growth and programmed cell death (apoptosis). Many cancers are characterized by dysregulation of these pathways, making them attractive targets for therapeutic intervention.
Studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have shown that these compounds can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. tandfonline.comnih.gov Inhibition of EGFR can lead to cell cycle arrest and the induction of apoptosis. tandfonline.comnih.gov The presence of a chlorine atom at the 5-position was found to be favorable for activity. tandfonline.com
Furthermore, novel 3-substituted-3-hydroxy-2-oxindole compounds, including a 5-chloro derivative, have been shown to induce apoptosis in human prostate cancer cells. nih.gov These compounds were found to cause an increase in the sub-G1 phase of the cell cycle, indicating DNA fragmentation, a hallmark of apoptosis. nih.gov The apoptotic effects were further confirmed by the observation of cell contraction, membrane blebbing, and the formation of apoptotic bodies. nih.gov
A study on an indole-chalcone compound, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated its ability to induce G2/M phase arrest in the cell cycle. openmedicinalchemistryjournal.com This suggests that indole derivatives can interfere with different checkpoints of cell cycle progression.
Table 1: Investigated Biological Activities of Structurally Related Indole Analogs
| Compound Class | Biological Target/Pathway | Observed Effect | Reference(s) |
| Indole-based thiosemicarbazones | Cyclooxygenase (COX) | Selective COX-2 inhibition | nih.gov |
| 1,2,4-Triazole bearing azinane analogues | α-Glucosidase | Enzyme inhibition | nih.gov |
| Spirooxindole analogues | Acetylcholinesterase (AChE) | Enzyme inhibition | nih.gov |
| Indole-based compounds | Sigma-2 receptor | High-affinity binding | nih.gov |
| Bis-indole derivatives | HIV-1 glycoprotein 41 | Fusion inhibition | nih.gov |
| 5-Chloro-indole-2-carboxamides | Epidermal Growth Factor Receptor (EGFR) | Inhibition and apoptosis induction | tandfonline.com |
| 3-Hydroxy-2-oxindole derivatives | Cell Cycle | G2/M arrest and apoptosis | nih.gov |
| Indole-chalcone compound | Cell Cycle | G2/M phase arrest | openmedicinalchemistryjournal.com |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NF-κB, pro-inflammatory cytokines | Inhibition of inflammatory mediators | rsc.org |
| 4-Indole-2-arylaminopyrimidine derivatives | MAPK signaling pathway (p38, ERK) | Inhibition of phosphorylation | nih.gov |
Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)
Chronic inflammation is a hallmark of many diseases, and the signaling pathways that drive it are important therapeutic targets. The nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways are central to the inflammatory response.
Several studies have demonstrated the anti-inflammatory potential of indole derivatives through the modulation of these pathways. For instance, novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org The inhibition of these cytokines is often linked to the suppression of the NF-κB signaling pathway.
Another study on 4-indole-2-arylaminopyrimidine derivatives identified compounds with significant anti-inflammatory activity in a model of acute lung injury. nih.gov The mechanism of action was found to involve the inhibition of the phosphorylation of p38 and ERK, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, a pathway that often cross-talks with NF-κB. nih.gov
The anti-inflammatory activity of dillapiole (B1196416) and its semisynthetic analogues has also been investigated, with structure-activity relationship studies indicating the importance of the aromatic ring substituents for activity. nih.gov This further supports the idea that the specific substitution pattern of this compound would be a key determinant of its potential anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies of Dichlorinated and Methyl-Substituted Indole Derivatives
The biological profile of an indole derivative is intricately linked to its substitution pattern. The size, location, and electronic properties (electron-donating or electron-withdrawing) of substituents can dramatically alter a compound's interaction with biological targets, thereby influencing its efficacy and mechanism of action.
The presence of halogen atoms on the benzene (B151609) ring of the indole scaffold is a critical determinant of biological activity. Research has indicated that the introduction of halogen groups into the benzene portion of the indole ring is frequently essential for cytotoxic activity. nih.gov The chlorine atoms at the 4- and 6-positions of the indole core in this compound are electron-withdrawing, a feature that has been shown to be beneficial for certain biological activities.
In a study on indole-3-glyoxylamide (B122210) based antiprion agents, it was demonstrated that introducing electron-withdrawing substituents at the C-6 position could enhance biological activity by as much as an order of magnitude. nih.gov This finding suggests that the chlorine atom at the 6-position of the target compound could be a key contributor to its potential bioactivity. While specific data on 4-chloro substitution is less detailed in the provided context, the general principle of halogenation enhancing potency is a recurring theme in the medicinal chemistry of indoles. nih.gov The dichlorination pattern at positions 4 and 6, as seen in related compounds like 4,6-dichloro-1H-indole-2,3-dione, establishes a specific electronic distribution on the benzene ring that can influence binding to target proteins. researchgate.net
Table 1: Effect of Halogen and Electron-Withdrawing Group Substitution on Indole Activity
| Indole Scaffold | Substituent and Position | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| Indole | Halogen groups on benzene ring | Essential for cytotoxic activity | General Substituted Indoles |
| Indole-3-glyoxylamide | Electron-withdrawing group at C-6 | Up to 10-fold improvement in antiprion activity | Indole-3-glyoxylamides |
This table summarizes general findings on how halogenation impacts the biological activity of indole derivatives.
The C-3 position of the indole ring is a common site for substitution and plays a pivotal role in modulating biological activity. The 3-methylindole (B30407) structure, also known as skatole, is a fundamental indole derivative. nih.gov The introduction of a methyl group at this position can influence the molecule's steric and electronic properties, affecting its interaction with biological targets.
In the development of indomethacin (B1671933) analogs, a series of 3-methyl-2-phenyl-1-substituted-indole derivatives were synthesized and evaluated for anti-inflammatory activity. tandfonline.com The presence of the 3-methyl group was a core structural feature in these compounds, which showed varying degrees of cyclooxygenase (COX) inhibition. tandfonline.com This indicates that the 3-methyl group is compatible with, and likely contributes to, anti-inflammatory activity within this specific scaffold. The methyl group can influence the conformation of the molecule and provide a key hydrophobic interaction point within a receptor's binding site. The combination of the 3-methyl group with the 4,6-dichloro substitution pattern creates a unique lipophilic and electronic character that differentiates it from other substituted indoles.
While the substituents on the core of this compound are fundamental, the addition of further functional groups and side chains, typically at the N-1 position, is a primary strategy for optimizing biological activity. researchgate.net Structure-activity relationship studies have shown that a wide variety of appended groups can confer potent and selective activities.
For instance, research into indole-based inhibitors of the MAP-kinase-activated kinase 2 (MK2) enzyme involved the introduction of aminomethyl groups to lactam rings fused to the indole core, which resulted in a significant gain in potency. nih.gov In another study, the attachment of a piperidine (B6355638) moiety via a methyl linker to the 3-position of the indole was explored for its potential in modulating neurotransmission and for anti-inflammatory and anticancer properties. ontosight.ai Similarly, substituting the indole with a piperazinylmethyl group at C-3 was investigated for antidepressant and antimicrobial activities. ontosight.ai
These examples underscore the principle that while the core indole substitution pattern establishes a foundational level of activity, further modifications with diverse functional groups are crucial for fine-tuning the pharmacological profile.
Table 2: Bioactivity of Indole Derivatives with Various Functional Groups
| Core Indole Structure | Additional Functional Group/Side Chain | Position of Addition | Investigated Biological Activity |
|---|---|---|---|
| Tetrahydro-beta-carbolinone | Aminomethyl group | Lactam ring | MK2 Inhibition |
| Indole | (2,4-dimethylpiperidino)methyl | C-3 | Neurotransmission modulation, Anti-inflammatory |
| Indole | (4-methyl-1-piperazinyl)methyl | C-3 | Antidepressant, Antimicrobial |
| 3-Methyl-2-phenyl-indole | Benzoyl with methanesulfonyl group | N-1 | Anti-inflammatory (COX-2 Inhibition) |
This interactive table showcases how different functional groups added to the indole scaffold can result in a range of biological activities.
Comparative Analysis with Structurally Related Indole Derivatives
The potential biological profile of this compound can be contextualized by comparing its structural features with those of other well-studied indole derivatives.
Comparison with Indomethacin Analogs: A series of 3-methyl-2-phenyl-1-substituted-indole derivatives were designed as analogs of the anti-inflammatory drug indomethacin. tandfonline.com One of the most active compounds in this series was (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone. Like this compound, it possesses a 3-methyl group and chloro-substitution on the benzene ring (albeit at the 5-position in the form of a substituent on the N-1 benzoyl group). This suggests that the combination of a 3-methyl group and chloro-substitution is a favorable pattern for anti-inflammatory activity. tandfonline.com
Comparison with 6-Substituted Indole-3-glyoxylamides: Research on antiprion agents identified highly potent indole-3-glyoxylamides. nih.gov The SAR studies revealed that electron-withdrawing groups at the C-6 position, such as a nitro or cyano group, enhanced activity. The 6-chloro substituent in this compound aligns with this finding. However, the glyoxylamide moiety at C-3 in the antiprion agents is a significant structural deviation from the simple methyl group, indicating that different C-3 substituents can direct the molecule toward vastly different biological targets. nih.gov
Comparison with Bisindole HIV-1 Fusion Inhibitors: Studies on bisindole compounds targeting HIV-1 glycoprotein 41 explored the importance of the linkage position between two indole units. nih.gov It was found that a 6-6' linkage was optimal, while 5-5' or 5-6' linkages resulted in reduced activity. This highlights the geometric and spatial importance of substitution on the benzene ring of the indole. While this compound is a monomer, this research underscores the sensitivity of biological activity to the precise placement of substituents at the C-6 position. nih.gov
Table 3: Comparative Structural Features of Bioactive Indole Derivatives
| Compound/Class | Substitution at C-3 | Substitution on Benzene Ring | Key Biological Activity |
|---|---|---|---|
| This compound (Analog) | -CH₃ | 4-Cl, 6-Cl | (Hypothetical based on SAR) |
| Indomethacin Analog (10e) | -CH₃ | 5-SO₂Me (on core), 4-Cl (on N-benzoyl) | Anti-inflammatory (COX-2) |
| Indole-3-glyoxylamide | -C(O)C(O)NR₂ | 6-NO₂ or 6-CN | Antiprion |
This table provides a comparative overview of the substitution patterns of different classes of bioactive indole derivatives against the features of the title compound's analogs.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 4,6-dichloro-3-methyl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : A robust approach involves adapting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated for structurally similar indole derivatives. For example, chlorinated precursors can be synthesized via electrophilic substitution or halogenation of methylindole intermediates. Key steps include:
- Dissolving intermediates in PEG-400:DMF mixtures with CuI catalysis .
- Stirring at room temperature for 12–24 hours to ensure complete cyclization.
- Optimizing solvent ratios (e.g., 1:1 PEG-400:DMF) to improve solubility and reaction efficiency .
Q. How should researchers characterize and confirm the purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using 70:30 ethyl acetate:hexanes (Rf ~0.43) .
- Elemental Analysis : Verify C/H/N ratios to ensure stoichiometric purity.
Q. What purification strategies are effective for removing residual solvents like DMF from this compound?
- Methodological Answer :
- Flash Chromatography : Use gradient elution (e.g., 70:30 ethyl acetate:hexanes) to isolate the product .
- Vacuum Drying : Heat crude product to 90°C under reduced pressure to evaporate high-boiling solvents like DMF .
- Recrystallization : Purify using DMF/acetic acid mixtures to remove polar impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar indole derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at 25°C and −40°C .
- Deuterated Solvent Swapping : Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-dependent shifts .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and validate assignments .
Q. What experimental design principles apply to optimizing regioselectivity in indole functionalization?
- Methodological Answer :
- Directed Metalation : Introduce chloro groups at C4/C6 via Pd-catalyzed C-H activation, leveraging steric and electronic effects of the 3-methyl group .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance reaction specificity .
- Catalyst Tuning : Compare CuI vs. Pd(OAc)2 for cross-coupling efficiency in triazole or aryl halide coupling .
Q. How can researchers establish structure-activity relationships (SAR) for this compound in biological studies?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variable substituents (e.g., methoxy, fluoro) at C5/C7 to probe electronic effects .
- Enzyme Assays : Test inhibitory activity against targets like Flt3 kinase, using indole-based inhibitors as benchmarks (e.g., bisindolylmaleimides) .
- Molecular Docking : Map steric compatibility of the 3-methyl group with hydrophobic enzyme pockets .
Q. What mechanistic insights can be gained from isotopic labeling in indole synthesis?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
